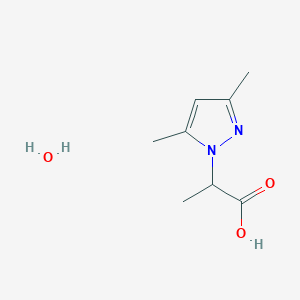

![molecular formula C10H15Cl3N4 B3807461 [2-(3-phenyl-1H-1,2,4-triazol-5-yl)ethyl]amine trihydrochloride](/img/structure/B3807461.png)

[2-(3-phenyl-1H-1,2,4-triazol-5-yl)ethyl]amine trihydrochloride

説明

“[2-(3-phenyl-1H-1,2,4-triazol-5-yl)ethyl]amine trihydrochloride” is a compound that belongs to the class of triazoles . Triazoles are known for their high specificity and efficacy, making them versatile antifungals used to treat fungal infections in human healthcare and to control phytopathogenic fungi in agriculture . Moreover, these compounds have shown potential in inhibiting some metabolic enzymes such as AChE (acetylcholinesterase I and II), suggesting their potential use in the treatment of diseases such as mountain sickness, glaucoma, gastric and duodenal ulcers, epilepsy, osteoporosis, and neurological disorders .

Synthesis Analysis

The synthesis of triazole derivatives involves various methods . One of the methods includes the Schiff base condensation reaction from pre-prepared parent components of the hybrids . The structure of these compounds is usually ascertained by liquid chromatography-mass spectrometry, C NMR, and elemental analysis data .Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the presence of a 1,2,4-triazole ring . In the case of 3-phenyl-1H-1,2,4-triazol-5-amine, the molecule is essentially planar; the phenyl ring makes a dihedral angle of 2.3 (2)° with the mean plane of the 1,2,4-triazole ring .Chemical Reactions Analysis

Triazole derivatives have shown to exhibit significant antifungal activity against a range of fungi and oomycetes . The structure-activity relationships (SARs) of these compounds indicate that the presence of certain groups and the length of the alkyl chain can influence their activity .Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives can be characterized using various spectroscopic techniques. For instance, the IR absorption spectra of these compounds are characterized by the presence of two signals for C=O groups at 1650–1712 cm −1 .作用機序

Target of Action

Derivatives of 1,2,4-triazole have been known to show high inhibitory activity on poly (adp-ribose) polymerase 1 (parp-1) . PARP-1 is a crucial target for cell survival when overactivated, leading to depletion of cellular NAD+ and ATP levels, causing cell dysfunction or necrotic cell death .

Mode of Action

The compound interacts with its targets through a series of processes. The mechanism of interaction involves three main processes: formation of carbinolamine by addition of an amine to double bond C=O, elimination of a water molecule, and intramolecular cyclization leading to the formation of spiro compounds .

Biochemical Pathways

The formation of new spiro-condensed [1,2,4]triazolo[1,5-c]quinazolines, which combine two structural domains with different biological properties, has been observed .

Pharmacokinetics

Derivatives of 1,2,4-triazole are known to have good pharmacodynamic and pharmacokinetic profiles . The presence of the 1,2,4-triazole moiety can influence the dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of the molecule, improving its physicochemical, pharmacological, and pharmacokinetic properties .

Result of Action

It’s known that derivatives of 1,2,4-triazole usually possess a series of pharmacological properties such as antibacterial, antiviral, antifungal, antitubercular, and anticancer activities .

Action Environment

It’s known that the nature of the heterocyclic substituent on the triazole ring has little effect on the reaction energy, while the mechanism is unchanged .

特性

IUPAC Name |

2-(3-phenyl-1H-1,2,4-triazol-5-yl)ethanamine;trihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4.3ClH/c11-7-6-9-12-10(14-13-9)8-4-2-1-3-5-8;;;/h1-5H,6-7,11H2,(H,12,13,14);3*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRBMBUHRHXSVCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=N2)CCN.Cl.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl3N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20677596 | |

| Record name | 2-(3-Phenyl-1H-1,2,4-triazol-5-yl)ethan-1-amine--hydrogen chloride (1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20677596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61012-39-3 | |

| Record name | 2-(3-Phenyl-1H-1,2,4-triazol-5-yl)ethan-1-amine--hydrogen chloride (1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20677596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2-methyl-5'-phenyl-1H,3'H-4,4'-biimidazol-3'-yl)ethyl]aniline](/img/structure/B3807381.png)

![4-[5-(2-pyridinyl)-1,2,4-oxadiazol-3-yl]-1H-indole](/img/structure/B3807385.png)

![[3-(1,3-benzothiazol-2-yl)propyl]amine hydrochloride hydrate](/img/structure/B3807393.png)

![[2-(1H-imidazol-1-yl)-1-phenylethyl]amine dihydrochloride hydrate](/img/structure/B3807401.png)

![N-[rel-(3R,4R)-4-(1-piperidinyl)tetrahydro-3-furanyl]-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine dihydrochloride](/img/structure/B3807408.png)

![methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate dihydrochloride hydrate](/img/structure/B3807414.png)

![N,N-dimethyl-1-[4-(2-pyrrolidinyl)phenyl]methanamine dihydrochloride hydrate](/img/structure/B3807420.png)

![N-[3-(4-isoquinolinyl)phenyl]acetamide](/img/structure/B3807423.png)

![1-(1-{[2-(4-methoxybenzyl)-1,3-benzoxazol-6-yl]carbonyl}-4-piperidinyl)-1-propanol](/img/structure/B3807428.png)

![{[5-(2-thienyl)-1H-pyrazol-4-yl]methyl}amine hydrochloride](/img/structure/B3807433.png)

![6-chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride hydrate](/img/structure/B3807437.png)

![[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)methyl]amine dihydrochloride dihydrate](/img/structure/B3807438.png)